Product packaging for Fmoc-4-(2-methylphenyl)-D-phenylalanine(Cat. No.:)

Fmoc-4-(2-methylphenyl)-D-phenylalanine

Cat. No.: B12092802
M. Wt: 477.5 g/mol
InChI Key: IJGUOEBWNNZUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Unnatural Amino Acid Design and Synthesis

The ability to move beyond the canonical 20 amino acids found in nature has revolutionized protein engineering and peptide design. Unnatural amino acids are chemically synthesized building blocks that introduce novel structures, functionalities, and physicochemical properties into polypeptide chains. nih.govyoutube.com The synthesis of UAAs can involve modifications to the side chains of natural amino acids or the creation of entirely new molecular scaffolds. americanpharmaceuticalreview.com These custom-designed residues are incorporated into peptides and proteins, most commonly through Solid-Phase Peptide Synthesis (SPPS).

In this context, Fmoc-4-(2-methylphenyl)-D-phenylalanine is a highly specialized reagent. The "Fmoc" group is a base-labile protecting group attached to the alpha-amino group of the amino acid. chemimpex.comacs.org This protection is critical for SPPS, as it prevents unwanted reactions during the sequential addition of amino acids to a growing peptide chain. chemimpex.com The Fmoc group is stable during the coupling reaction but can be cleanly removed under mild basic conditions to allow the next amino acid to be added, a process central to the synthesis of custom peptides. chemimpex.com The design of complex UAAs like 4-(2-methylphenyl)-D-phenylalanine, followed by their protection with the Fmoc group, enables their direct use in automated peptide synthesizers for the creation of precisely defined, modified biomolecules. nbinno.com

Significance of D-Amino Acids in Peptide and Peptidomimetic Scaffolds

In nature, proteins are constructed almost exclusively from L-amino acids. The incorporation of their mirror images, or D-amino acids, into synthetic peptides is a powerful strategy for enhancing their therapeutic potential. nih.gov One of the most significant advantages of using D-amino acids is the increased stability of the resulting peptide. americanpharmaceuticalreview.com Peptides made from L-amino acids are readily broken down by proteases, the natural enzymes present in biological systems. This rapid degradation limits their half-life and effectiveness as drugs. Peptides containing D-amino acids, however, are resistant to these enzymes, leading to a much longer duration of action in the body. nih.gov

Beyond metabolic stability, D-amino acids are crucial tools for controlling the three-dimensional structure of peptides. ias.ac.in Introducing a D-amino acid can induce specific turns or kinks in the peptide backbone, such as β-turns, which are important for mimicking the structure of protein binding sites. ias.ac.in This conformational control allows for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and receptor binding affinity. nih.gov The D-configuration of this compound is therefore a deliberate design choice to impart proteolytic resistance and conformational constraint upon any peptide into which it is incorporated.

Role of Sterically Hindered and Aryl-Substituted Phenylalanine Derivatives in Molecular Engineering

The side chain of this compound is its most defining feature, characterized by both aryl-substitution and significant steric hindrance. This biaryl structure, where a 2-methylphenyl group is attached to the para-position of the phenylalanine ring, creates a bulky and conformationally restricted side chain.

Sterically Hindered Residues: The methyl group at the ortho-position of the second phenyl ring introduces significant steric hindrance. This bulkiness restricts the rotation around the chemical bonds connecting the side chain to the peptide backbone. mdpi.com Such steric constraints are a key principle in the design of "foldamers" and other peptidomimetics, where the goal is to force the molecule into a single, well-defined three-dimensional shape. americanpharmaceuticalreview.commdpi.com By incorporating a sterically demanding residue like 4-(2-methylphenyl)-D-phenylalanine, researchers can effectively "lock" a region of a peptide into a desired conformation, which is critical for optimizing its interaction with target proteins and other biomolecules.

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Analogues

Note: Data for the exact title compound is not publicly available. The data presented is based on its close structural analogue, Fmoc-2-methyl-D-phenylalanine (CAS 352351-63-4), which shares the same molecular formula and weight.

PropertyValueReference
IUPAC Name (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-3-[4-(2-methylphenyl)phenyl]propanoic acidN/A
Molecular Formula C32H29NO4N/A
Molecular Weight 491.58 g/mol N/A
Appearance White to off-white solid
Melting Point 110-117 °C chemimpex.com
Purity ≥ 99.5% (Chiral HPLC) chemimpex.com
Storage Conditions 0 - 8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4 B12092802 Fmoc-4-(2-methylphenyl)-D-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C31H27NO4/c1-20-8-2-3-9-23(20)22-16-14-21(15-17-22)18-29(30(33)34)32-31(35)36-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)

InChI Key

IJGUOEBWNNZUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Methodologies for Fmoc 4 2 Methylphenyl D Phenylalanine and Analogues

Enantioselective Synthesis Strategies for D-Phenylalanine Derivatives

The creation of optically pure D-amino acids is a cornerstone of medicinal chemistry, as the incorporation of D-enantiomers can confer resistance to enzymatic degradation and modulate peptide conformation. nih.gov For D-phenylalanine derivatives such as 4-(2-methylphenyl)-D-phenylalanine, several enantioselective strategies can be employed.

Biocatalytic approaches have emerged as powerful and environmentally friendly methods. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, typically catalyze the conversion of cinnamic acids to L-phenylalanines. nih.govnih.gov However, research has shown that PALs can be engineered or used in cascade reactions to produce D-phenylalanine derivatives. nih.govacs.org A one-pot system coupling PAL-catalyzed amination with a chemoenzymatic deracemization process—involving stereoselective oxidation of the L-amino acid and non-selective reduction—has been successfully used to synthesize substituted D-phenylalanines from inexpensive cinnamic acid precursors with high yield and excellent optical purity. nih.govresearchgate.net

Other enzymatic methods for producing D-amino acids include:

D-amino acid transaminases (D-AATs): These enzymes catalyze the stereoselective transfer of an amino group from a donor like D-alanine to an α-keto acid, yielding the desired D-amino acid. d-aminoacids.comnih.gov

Hydantoinases and Carbamoylases: This system can be used to resolve racemic mixtures of hydantoins to produce enantiomerically pure D-amino acids. nih.gov

L-amino acid deaminases (LAAD): In multi-enzyme cascade systems, LAAD can deaminate an L-amino acid to its corresponding achiral imino acid, which is then reduced to the D-amino acid. d-aminoacids.comnih.gov

These enzymatic strategies offer high stereoselectivity under mild reaction conditions, making them attractive for the synthesis of complex precursors like 4-(2-methylphenyl)-D-phenylalanine. nih.gov

Orthogonal Protecting Group Chemistry in Fmoc Synthesis

Modern solid-phase peptide synthesis (SPPS) relies heavily on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. nih.govfiveable.me The most prevalent strategy in SPPS is the Fmoc/tBu approach. altabioscience.comiris-biotech.debiosynth.com

In this scheme:

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as the temporary protecting group for the α-amino terminus of the amino acid. biosynth.com It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orggenscript.comnih.gov

Permanent protecting groups , such as the tert-butyl (tBu) group, are used to mask reactive functionalities on amino acid side chains. iris-biotech.defiveable.me These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner. nih.govfiveable.me For Fmoc-4-(2-methylphenyl)-D-phenylalanine, the Fmoc group protects the D-amino function, while the biphenyl (B1667301) side chain is generally stable and does not require additional protection. The compatibility of the Fmoc group with a wide range of functionalities and its mild cleavage conditions make it the preferred choice for synthesizing complex peptides containing sensitive or unnatural residues. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS) Incorporation Techniques

The incorporation of this compound into a peptide sequence via SPPS follows a cyclical process of deprotection, washing, coupling, and washing. bachem.com However, the significant steric bulk of the 4-(2-methylphenyl) side chain presents considerable synthetic hurdles. bioengineer.orgnih.gov Sterically hindered amino acids are known to cause sluggish reaction rates and low coupling yields, which can lead to deletion sequences and difficult purifications. bioengineer.orgnih.gov

To overcome the challenge of steric hindrance, the choice of coupling reagent (activator) is critical. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) may prove insufficient. More potent activating agents are required to drive the reaction to completion.

Commonly used high-efficiency coupling reagents include:

Uronium/Aminium-based reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective for coupling bulky amino acids. luxembourg-bio.com They react with the Fmoc-amino acid to form a highly reactive activated ester, which then readily acylates the free amine of the resin-bound peptide.

Phosphonium-based reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling agent suitable for hindered systems.

Immonium-based reagents: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that has shown excellent performance in minimizing racemization and improving yields for difficult couplings. luxembourg-bio.com

To further enhance coupling efficiency, reaction conditions can be optimized by increasing the temperature (often with microwave assistance), extending coupling times, and using solvents that minimize peptide aggregation, such as N-methylpyrrolidone (NMP). peptide.com

Coupling ReagentBaseTypical Efficiency for Hindered CouplingsKey Advantage
HATU DIPEA or 2,4,6-CollidineHighFast reaction kinetics and high efficiency. luxembourg-bio.com
HBTU DIPEAModerate to HighWidely used and cost-effective. luxembourg-bio.com
PyBOP DIPEAHighEffective for hindered couplings, less prone to some side reactions.
COMU DIPEA or DMPVery HighExcellent performance with reduced risk of racemization. luxembourg-bio.com

Table 1: Comparison of common coupling reagents for sterically hindered amino acids. Efficiency can be sequence-dependent. DIPEA: N,N-Diisopropylethylamine; DMP: 2,6-Dimethylpyridine.

The repetitive cycles of base-mediated Fmoc deprotection and subsequent coupling can lead to several undesirable side reactions.

Diketopiperazine (DKP) Formation: This is a major side reaction that occurs at the dipeptide stage. peptide.com The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage anchoring the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic DKP molecule. iris-biotech.denih.govacs.org This is particularly prevalent when proline is one of the first two residues but can occur with other amino acids. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction. peptide.com

Racemization: The activation of the carboxylic acid of the incoming Fmoc-amino acid can lead to the abstraction of the α-proton, causing epimerization, especially if a strong base is used. highfine.comacs.org While urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur with sensitive amino acids or under harsh conditions. nih.govnih.gov The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure, and milder bases like collidine or lutidine, can significantly reduce racemization. luxembourg-bio.compeptide.comhighfine.com Phenylglycine residues, which are structurally similar to the target compound, are known to be particularly susceptible to base-catalyzed racemization during the coupling step. luxembourg-bio.com

Aspartimide Formation: For sequences containing aspartic acid, the piperidine used for Fmoc-deprotection can catalyze the cyclization of the Asp side-chain carboxyl group with the backbone nitrogen, forming a succinimide (B58015) derivative. nih.goviris-biotech.de This can lead to chain termination and the formation of β-aspartyl peptide impurities. nih.gov Adding HOBt to the deprotection solution can mitigate this issue. peptide.com

Solution-Phase Synthesis Protocols for Precursor Preparation

While solid-phase synthesis is dominant for building the peptide, the initial Fmoc-protected amino acid, this compound, must first be prepared, often through solution-phase chemistry. This involves the synthesis of the core amino acid followed by the introduction of the Fmoc protecting group.

The synthesis of the 4-(2-methylphenyl)-D-phenylalanine precursor can be achieved through various organic chemistry reactions, such as Suzuki or Stille cross-coupling reactions to form the biaryl side chain, followed by asymmetric amination methods. Once the unprotected amino acid is obtained in its optically pure D-form, the Fmoc group is introduced. This is typically accomplished by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions (Schotten-Baumann conditions). wikipedia.orgtotal-synthesis.com Careful control of pH is necessary to ensure selective reaction at the α-amino group without side reactions.

Chemoenzymatic and Biocatalytic Approaches to Unnatural Amino Acid Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity of biocatalysts. nih.govrsc.org This approach is particularly valuable for producing complex unnatural amino acids like 4-(2-methylphenyl)-D-phenylalanine. rsc.orgacs.org For example, a chemical synthesis could be used to create a pro-chiral or racemic precursor, which is then resolved or stereoselectively converted into the desired D-enantiomer by an enzyme. nih.govtandfonline.com

Papain-catalyzed polymerization has been used to create polypeptides containing unnatural amino acids, demonstrating the utility of enzymes in handling non-standard monomers. rsc.orgresearchgate.net Similarly, engineered enzymes can be used to synthesize D-amino acids from L-amino acids via stereoinversion, providing a direct route to the desired product from a more readily available starting material. nih.gov These biocatalytic methods offer the advantages of high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical resolutions or asymmetric syntheses. nih.gov

Application in Peptide and Peptidomimetic Engineering

Design and Synthesis of Conformationally Constrained Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By introducing conformational constraints, the peptide can be locked into a bioactive conformation, which can lead to enhanced potency and selectivity. The structure of Fmoc-4-(2-methylphenyl)-D-phenylalanine is uniquely suited for this purpose.

Impact of the 2-Methylphenyl Moiety on Peptide Secondary Structure

The introduction of the 2-methylphenyl group on the phenylalanine side chain has a profound impact on the local and global conformation of a peptide. The methyl group at the ortho position of the outer phenyl ring introduces significant steric hindrance, which restricts the rotational freedom (chi angles) of the side chain. This steric bulk can influence the peptide backbone, favoring specific dihedral angles (phi and psi) and promoting the formation of well-defined secondary structures such as β-turns or helical motifs. nih.gov

Computational and biophysical studies on related non-coded amino acids have demonstrated that such steric constraints can reduce the conformational flexibility of the peptide, which is a key factor in facilitating amyloid self-aggregation and can be harnessed to design peptides with specific folding patterns. chemimpex.com The hydrophobic nature of the 2-methylphenyl moiety also contributes to the stabilization of these structures through intramolecular hydrophobic interactions. nih.gov

Enhancing Peptide Receptor Binding and Selectivity through Side Chain Modifications

The precise architecture of a peptide's side chains is critical for its interaction with biological targets. The 4-(2-methylphenyl) side chain of this amino acid provides a large, hydrophobic surface that can engage in favorable interactions with hydrophobic pockets within a receptor's binding site. Research on opioid peptide analogues has shown that large aromatic substituents on phenylalanine can lead to significant changes in receptor selectivity profiles, suggesting that these bulky groups can interact with receptor subsites to induce specific, active conformations. nih.gov

Furthermore, studies on philanthotoxin (B172612) analogues have revealed that steric bulk in the amino acid moiety is well-tolerated and can be used to probe the binding requirements of receptors like the AMPA receptor. nih.gov The introduction of the 2-methyl group offers a subtle yet impactful modification that can fine-tune the binding affinity and selectivity of a peptide for its target, potentially converting a non-selective peptide into a highly selective ligand.

Development of Proteolytically Stabilized Peptidomimetics

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov this compound addresses this challenge through the incorporation of a D-amino acid.

Resistance to Peptidase Degradation via D-Amino Acid Incorporation

Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and primarily recognize L-amino acids. scielo.org.mx The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by common proteases like trypsin and chymotrypsin. scielo.org.mx This is because the D-enantiomer does not fit correctly into the active site of these enzymes, thus preventing hydrolysis. scielo.org.mx This strategy is a well-established and effective method for significantly increasing the in vivo half-life of therapeutic peptides. nih.gov

Peptide SequenceAmino Acid at Position XHalf-life in Serum
Ac-Ala-X-Ala-NH2L-Phe< 1 hour
Ac-Ala-X-Ala-NH2D-Phe > 24 hours
This interactive table illustrates the dramatic increase in proteolytic stability when an L-amino acid is replaced with its D-enantiomer.

Scaffold Diversity and Structural Mimicry in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. Unnatural amino acids like 4-(2-methylphenyl)-D-phenylalanine are invaluable tools in the design of peptidomimetics. They can be used to create novel peptide backbones and side-chain architectures that are not accessible with the 20 proteinogenic amino acids. nih.gov

The unique conformational constraints imposed by the 2-methylphenyl group, combined with the proteolytic resistance of the D-amino acid, allow for the construction of diverse and robust scaffolds. These scaffolds can be used to present key pharmacophoric groups in a precise three-dimensional arrangement, leading to the development of highly potent and selective therapeutic agents.

Utilization in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry, particularly the generation and screening of large peptide libraries, is a powerful engine for drug discovery. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to the most common strategy for solid-phase peptide synthesis (SPPS), the Fmoc/tBu approach. nih.gov

The Fmoc group protects the alpha-amino group of the amino acid during the coupling reaction and is readily removed under mild basic conditions, typically with piperidine (B6355638). nih.gov This allows for the sequential addition of amino acids to a growing peptide chain on a solid support. This compound, as an Fmoc-protected amino acid, is fully compatible with this automated and high-throughput process. nih.gov

Role in Bioconjugation Strategies for Functionalization of Biomolecules

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The functionalization of biomolecules through bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. While this compound does not possess a bioorthogonal reactive handle for direct conjugation, its incorporation into a peptide sequence can play a crucial indirect role in modulating bioconjugation strategies.

The primary influence of incorporating this compound into a peptide sequence lies in its ability to enforce specific conformational constraints. The ortho-methyl group on the phenyl ring introduces steric hindrance that restricts the rotational freedom of the amino acid side chain. researchgate.net This conformational rigidity can be exploited to pre-organize a peptide into a desired three-dimensional structure. Such pre-organization is critical in bioconjugation scenarios where the peptide is intended to act as a recognition motif. By locking the peptide into a bioactive conformation, the binding affinity and specificity for a target biomolecule can be significantly enhanced.

Furthermore, the introduction of sterically demanding residues like 4-(2-methylphenyl)-D-phenylalanine can influence the accessibility of neighboring reactive sites within a peptide sequence. thieme.de For instance, if a peptide is designed to be conjugated to another molecule via a nearby lysine (B10760008) or cysteine residue, the bulky ortho-methylphenyl group can shield this reactive site, thereby modulating the rate and efficiency of the conjugation reaction. This can be strategically employed to achieve site-selective modification in the presence of multiple potential conjugation sites.

Research on other ortho-substituted phenylalanine derivatives has demonstrated their potential in various biochemical and biophysical applications. acs.org For example, the genetic incorporation of such analogs into proteins has been used to probe protein structure and function. While direct studies on the bioconjugation applications of this compound are not extensively documented, the principles derived from related sterically hindered amino acids suggest its utility in designing peptides with controlled structural and reactive properties. acs.org The D-configuration of the amino acid also contributes to the proteolytic stability of the resulting peptide, a desirable feature for therapeutic and diagnostic applications.

In peptidomimetic engineering, the incorporation of this amino acid can lead to the development of scaffolds that mimic the secondary structures of natural peptides. The steric constraints imposed by the ortho-methyl group can help to stabilize specific turns or helical conformations, which are often crucial for biological activity. These conformationally defined peptidomimetics can then be functionalized through bioconjugation to create novel therapeutic agents or research tools.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-(2-methylphenyl)]propanoic acid
CAS Number 1380422-33-2
Molecular Formula C31H27NO4
Molecular Weight 489.55 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DCM
Chirality D-configuration

Structural and Supramolecular Assembly Investigations

Self-Assembly Mechanisms of Fmoc-Amino Acid Derivatives

Fmoc-protected amino acids are renowned for their capacity to self-assemble into well-defined nanostructures, a process driven by a combination of non-covalent interactions. rsc.org The hydrophobic and aromatic nature of the Fmoc group is a primary driver for this association. rsc.org

The self-assembly of Fmoc-amino acids in aqueous solutions can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers capable of entrapping large amounts of water. nih.govresearchgate.netnih.gov This process is typically triggered by a change in pH or temperature. nih.govresearchgate.net For aryl-substituted Fmoc-phenylalanines, the nature of the substituent on the phenyl ring can significantly impact gelation behavior. For instance, studies on pentafluorophenylalanine (F5-Phe) derivatives show that electronic properties and hydrophobicity play a key role, with Fmoc-F5-Phe forming gels more rapidly and at lower concentrations than Fmoc-tyrosine. psu.edursc.org The introduction of a 2-methylphenyl group in Fmoc-4-(2-methylphenyl)-D-phenylalanine would increase the hydrophobicity compared to unsubstituted Fmoc-phenylalanine, which could potentially enhance the driving force for self-assembly and hydrogelation. The steric bulk of the methyl group might also influence the packing of the molecules, affecting the mechanical properties of the resulting hydrogel.

The fundamental building blocks of Fmoc-amino acid hydrogels are typically long, entangled nanofibers. nih.govaalto.fi The morphology of these fibers is a direct consequence of the underlying molecular self-assembly. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) reveal that these fibers can have diameters on the nanoscale and can further organize into bundles or more complex architectures. acs.orgnih.gov In the case of Fmoc-phenylalanine derivatives, the assembly is often characterized by a β-sheet-like arrangement where intermolecular hydrogen bonds form between the amino acid backbones, and π-π stacking occurs between the aromatic Fmoc groups. nih.govnih.gov For this compound, the additional phenyl ring on the side chain provides another site for potential π-π interactions, which could influence the stability and morphology of the nanofibers. However, the positioning of the methyl group could introduce steric clashes that alter the typical packing arrangement, possibly leading to different fiber morphologies, such as twisted ribbons or sheets, as seen in other modified Fmoc-peptide systems. nih.govacs.org

Molecular Interactions Governing Aggregation and Supramolecular Ordering

The aggregation and subsequent ordering of Fmoc-amino acids into supramolecular structures are governed by a delicate balance of several non-covalent interactions. acs.orgacs.org These include:

Hydrogen Bonding: Intermolecular hydrogen bonds, primarily between the amide groups of the amino acid backbone, lead to the formation of β-sheet-like structures that are a common motif in these assemblies. nih.govacs.orgrsc.org

Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the aryl-substituted phenylalanine side chain promotes aggregation in aqueous environments to minimize contact with water molecules. mdpi.comnih.gov

The combination and cooperativity of these interactions dictate the final supramolecular architecture. acs.org The specific geometry and electronic nature of the 2-methylphenyl group will finely tune this balance, influencing the stability and morphology of the aggregates.

Chiral Recognition Mechanisms in Self-Assembled Systems

Chirality plays a critical role in the self-assembly of biomolecules. wikipedia.org In systems of Fmoc-amino acids, the chirality of the amino acid can significantly affect the resulting supramolecular structure and properties. nih.gov Studies comparing homochiral (L-L or D-D) and heterochiral (L-D) peptide assemblies have shown that stereochemistry has a major impact on self-assembly propensities. upc.edunih.gov

For instance, the replacement of an L-amino acid with a D-amino acid can drastically alter the morphology of the resulting nanostructures. nih.gov In some cases, heterochiral dipeptides have shown a greater propensity to form nanofibers compared to their homochiral counterparts, which has been attributed to the formation of a more stable hydrophobic core in an antiparallel arrangement. upc.edunih.gov The three-point interaction model is often invoked to explain chiral recognition, where a specific stereochemical fit between molecules is required for stable association. nih.gov In the context of this compound, its D-configuration would lead to the formation of right-handed helical nanofibers, in contrast to the left-handed structures typically formed by L-enantiomers. nih.gov When co-assembled with L-amino acids, complex chiral recognition events would occur, potentially leading to self-sorting or the formation of unique heterochiral structures, a phenomenon that is highly dependent on the specific molecular environment. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the chemical and chiral purity of Fmoc-protected amino acids. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, offering both quantitative purity analysis and the resolution of enantiomers.

The development of a robust HPLC method is the primary step for evaluating the chemical purity of Fmoc-4-(2-methylphenyl)-D-phenylalanine. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. The method separates the target compound from any precursors, by-products, or degradation products.

A typical RP-HPLC method involves a C18 (octadecylsilane) stationary phase, which retains the nonpolar Fmoc-protected amino acid. google.com A gradient elution system is generally employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic modifier. This ensures the efficient elution of the compound of interest while separating it from more polar or less polar impurities. The strong UV absorbance of the fluorenylmethoxycarbonyl (Fmoc) group provides a convenient handle for sensitive detection. chempep.com

Detailed research findings indicate that a mobile phase system consisting of water and acetonitrile (B52724) (ACN), both containing a small percentage (typically 0.1%) of trifluoroacetic acid (TFA), is highly effective for the analysis of Fmoc-amino acids. google.com The TFA acts as an ion-pairing agent, improving peak shape and resolution. Detection is typically performed at wavelengths corresponding to the absorbance maxima of the Fmoc group, such as 220 nm, 254 nm, or 301 nm. google.comnih.govrsc.org Purity levels are expected to be high, often exceeding 98%, for use in further synthesis. chemimpex.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 100% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature Room Temperature
Detection Wavelength 254 nm
Injection Volume 10 µL

Controlling the stereochemistry of amino acids is critical in peptide synthesis to ensure the correct three-dimensional structure and biological activity of the final peptide. For this compound, it is crucial to confirm that it is the D-enantiomer and to determine its enantiomeric excess (ee). Chiral HPLC is the gold standard for this analysis. phenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralcel® or Phenomenex Lux® series), are widely successful for resolving Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.comphenomenex.comwindows.net The choice of mobile phase, often a mixture of hexane/isopropanol or acetonitrile/water with an acidic additive like TFA, is optimized to maximize the chiral recognition between the CSP and the enantiomers. rsc.orgphenomenex.comnih.gov The goal is to achieve baseline resolution (Rs > 1.5) of the D- and L-enantiomers, allowing for precise quantification. windows.net For peptide synthesis applications, an enantiomeric purity of ≥99.8% ee is often required. phenomenex.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and intermolecular interactions of this compound.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. core.ac.uk For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, ROESY/NOESY) NMR experiments are employed to confirm the covalent structure and analyze its preferred conformation in solution. acs.orgnih.gov

¹H NMR spectra provide information on the number and type of protons and their connectivity. Key signals would include the characteristic aromatic protons of the fluorenyl group (typically ~7.3-7.9 ppm), the protons of the biphenyl (B1667301) system, the methyl group protons on the tolyl ring, and the α- and β-protons of the phenylalanine backbone. chemicalbook.com

¹³C NMR spectra reveal the chemical environment of each carbon atom, confirming the presence of the urethane (B1682113) and carboxylic acid carbonyls, as well as the distinct aromatic and aliphatic carbons. nih.gov

2D NMR experiments like COSY establish proton-proton coupling networks, confirming the connectivity within the phenyl, tolyl, and amino acid fragments. NOESY or ROESY experiments reveal through-space correlations between protons that are close in proximity, providing crucial restraints for determining the molecule's three-dimensional conformation and the relative orientation of the bulky aromatic groups. frontiersin.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Fmoc-CH, CH₂ 4.2-4.5~47 (CH), ~67 (CH₂)
Fmoc Aromatic 7.30-7.80120-144
Phe α-CH ~4.7~54
Phe β-CH₂ ~3.2~38
Phe Aromatic 7.1-7.5128-140
Tolyl Aromatic 7.0-7.3126-141
Tolyl-CH₃ ~2.3~20
Urethane C=O -~156
Carboxyl C=O -~175

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. thermofisher.com These techniques are complementary and highly sensitive to changes in local structure and intermolecular interactions, particularly hydrogen bonding. mdpi.comresearchgate.net

FTIR Spectroscopy : In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the aliphatic C-H stretches (~2850-2950 cm⁻¹). The carbonyl (C=O) region is particularly informative, showing distinct peaks for the urethane (~1720 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). The position and broadness of the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O bands are sensitive to the presence and strength of hydrogen bonding interactions, which can indicate dimerization or aggregation. nih.govyoutube.com

Raman Spectroscopy : Raman spectroscopy is especially effective for analyzing the nonpolar parts of the molecule. sapub.org It would yield strong signals for the aromatic ring vibrations of the fluorenyl and biphenyl moieties (e.g., ring breathing modes around 1000-1600 cm⁻¹). This makes it a valuable tool for probing π-π stacking interactions between the aromatic systems. acs.org

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching, H-bonded3300-2500 (broad)
N-H (Amide) Stretching~3300
C-H (Aromatic) Stretching3100-3000
C-H (Aliphatic) Stretching2960-2850
C=O (Urethane) Stretching~1720
C=O (Carboxylic Acid) Stretching~1710
C=C (Aromatic) Stretching1600-1450

The prominent fluorenyl group of the Fmoc moiety dominates the electronic spectroscopic properties of the molecule, making UV-visible absorption and fluorescence spectroscopy powerful analytical tools. rsc.org

UV-Visible Absorption Spectroscopy : The Fmoc group is a strong chromophore, and its UV spectrum exhibits characteristic absorption maxima. These are typically observed around 265 nm, with shoulders or additional peaks near 290 nm and 301 nm. nih.gov According to the Beer-Lambert law, the intensity of this absorption is directly proportional to the concentration, providing a simple and accurate method for quantification, often used in monitoring the deprotection steps during peptide synthesis. nih.gov

Fluorescence Spectroscopy : The fluorenyl group is also highly fluorescent. rsc.org When excited around its absorption maximum (~265 nm), it typically displays an emission spectrum with maxima around 315-330 nm. rsc.org The exact position and intensity of the emission are sensitive to the local solvent environment. More importantly, fluorescence is a key technique for studying aggregation. When the fluorenyl groups stack in close proximity (π-π stacking) during aggregation or self-assembly, they can form an excited-state dimer, or "excimer," which results in a new, broad, red-shifted emission band at higher wavelengths (e.g., ~400-450 nm). rsc.orgproquest.com The appearance of this excimer fluorescence is a clear indicator of intermolecular aromatic interactions.

Table 4: Summary of Electronic Spectroscopy Properties

TechniqueParameterTypical Value/ObservationPurpose
UV-Vis Absorption λmax~265 nm, ~301 nmQuantification, Purity
Fluorescence Emission λem (monomer)~315 nmStructural Integrity, Environmental Probing
Fluorescence Emission λem (excimer)~400-450 nmAggregation/Stacking Studies

Diffraction-Based Techniques for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For complex organic molecules like this compound, diffraction techniques are indispensable for elucidating this architecture. By analyzing the patterns produced when X-rays interact with a crystalline sample, researchers can determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the solid-state structure.

Single Crystal X-ray Diffraction for Atomic-Resolution Structure

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound at the atomic level. This powerful technique requires a high-quality single crystal, which, when irradiated with a focused X-ray beam, diffracts the X-rays in a unique pattern. The positions and intensities of the diffracted beams are meticulously recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be deduced.

While specific single crystal X-ray diffraction data for this compound is not publicly available, the analysis of closely related structures, such as Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-3,4F-Phe), provides a representative example of the detailed structural information that can be obtained. nih.gov In a study of Fmoc-3,4F-Phe, researchers were able to solve the crystal structure, revealing that it crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule of the compound and one co-crystallized DMSO solvent molecule in the asymmetric unit. nih.gov

The detailed crystallographic data from such an analysis allows for a thorough examination of the molecular conformation, including the torsional angles of the peptide backbone, and the intricate network of intermolecular interactions, such as hydrogen bonding and π–π stacking, that stabilize the crystal lattice. nih.govresearchgate.net For instance, the analysis of Fmoc-3,4F-Phe revealed intermolecular backbone hydrogen bonding and π–π stacking of the fluorenyl groups, with a centroid-to-centroid distance of 4.983 Å. nih.gov This level of detail is crucial for understanding structure-property relationships.

Table 1: Representative Single Crystal X-ray Diffraction Data for an Analogous Fmoc-Phenylalanine Derivative (Fmoc-3,4F-Phe)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 13.1570
b (Å) 4.9083
c (Å) 16.1242
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1040.9
Z 2

Data obtained for Fmoc-3,4F-Phe co-crystallized with DMSO. nih.govnih.gov

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a finely powdered sample containing a multitude of small crystallites. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase.

For pharmaceutical compounds and peptide building blocks like this compound, PXRD is a critical tool for polymorph screening. Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have significantly different physicochemical properties. PXRD can readily distinguish between different polymorphic forms, as each will produce a distinct diffraction pattern. researchgate.netresearchgate.net

Studies on similar Fmoc-amino acids, such as Fmoc-phenylalanine (Fmoc-F), have demonstrated the utility of PXRD in characterizing different solid-state forms. For example, the PXRD pattern of a crystalline powder of Fmoc-F shows sharp, well-defined peaks, indicative of a high degree of crystallinity. researchgate.net In contrast, a lyophilized gel of the same compound may show broader peaks, suggesting a more amorphous or semicrystalline nature. researchgate.net By analyzing the positions of the diffraction peaks, key structural information, such as the d-spacing between crystal planes, can be calculated using Bragg's Law. mdpi.com This information is vital for understanding the packing of molecules in the solid state and for identifying different crystalline phases.

Table 2: Representative Powder X-ray Diffraction Peak Data for an Analogous Fmoc-Amino Acid (Fmoc-F)

2θ (°) d-spacing (Å)
~7.5 ~11.7
~18.5 ~4.8-4.9
~26.0 ~3.4

Data is representative for Fmoc-phenylalanine and corresponds to inter-sheet distance, inter-strand distance, and π-π stacking, respectively. researchgate.net

Mass Spectrometry for Molecular Mass and Sequence Verification in Peptides

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the characterization of synthetic peptides and their building blocks, providing rapid and accurate determination of molecular weight and structural information. For this compound, mass spectrometry would be used to confirm its molecular mass and purity.

In the context of peptides, tandem mass spectrometry (MS/MS) is particularly powerful for sequence verification. In a typical MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, primarily at the peptide bonds. The resulting fragment ions are then analyzed to reconstruct the amino acid sequence.

Studies on Fmoc-protected dipeptides have elucidated characteristic fragmentation patterns. nih.gov For example, under positive ion electrospray ionization (ESI), a common fragmentation pathway for Fmoc-protected peptides involves the neutral loss of the Fmoc group. nih.gov The resulting fragment ions can then provide sequence information. The analysis of these fragment ions allows for the unambiguous differentiation of isomeric peptides. nih.gov High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule and its fragments with high accuracy, further confirming the identity of the compound. digitellinc.com

Table 3: Common Fragment Ions in the ESI-MS/MS of Fmoc-Protected Peptides

Ion Type Description
[M+H]⁺ Protonated molecular ion, confirms the molecular weight.
b ions Fragments containing the N-terminus, resulting from cleavage of the peptide bond.
y ions Fragments containing the C-terminus, resulting from cleavage of the peptide bond.
[M+H-Fmoc+H]⁺ Ion resulting from the neutral loss of the Fmoc group.

Fragmentation patterns are general for Fmoc-protected peptides. nih.gov

Mechanistic Studies of Biological Interactions As an Integrated Component

Investigation in Protein-Peptide Interaction Modulations

There is a lack of specific studies investigating the role of Fmoc-4-(2-methylphenyl)-D-phenylalanine in modulating protein-peptide interactions. However, the introduction of D-amino acids and other modifications to phenylalanine is a known strategy to influence these interactions. For instance, Fmoc-4-amino-D-phenylalanine is utilized in academic research to study protein interactions and functions, with its D-amino acid structure allowing for the exploration of novel biochemical pathways. chemimpex.com The presence of a methyl group on the phenyl ring, as in this compound, can introduce steric hindrance and alter hydrophobic interactions, which are critical for protein-peptide binding.

Application in Enzyme Inhibitor Design, including Protein Tyrosine Phosphatase (PTP1B) Inhibition

While no studies directly link this compound to PTP1B inhibition, the development of phenylalanine derivatives as enzyme inhibitors is an active area of research. PTP1B is a validated target for therapeutic intervention in diabetes and obesity, as it is a negative regulator of insulin (B600854) and leptin signaling. nih.gov Research has shown that peptides containing modified phenylalanine residues can act as potent and selective inhibitors of PTPs. For example, a tripeptide containing two 4-[difluoro(phosphono)methyl]phenylalanine residues was identified as a potent and selective inhibitor of PTP1B. nih.gov This suggests that appropriately modified phenylalanine derivatives can be tailored to fit into the active sites of specific enzymes. The design of novel phenylalanine derivatives continues to be a strategy for discovering new tyrosinase inhibitors as well. nih.gov

Table 1: Examples of Phenylalanine Derivatives in Enzyme Inhibition

Compound/Peptide Target Enzyme Reported IC50 Reference
Glu-Phe(CF2P)-Phe(CF2P) PTP1B 40 nM nih.gov
Pro-Phe(CF2P)-Phe(CF2P) PTPβ 200 nM nih.gov
Pro-Phe(CF2P)-Phe(CF2P) PTP1B 300 nM nih.gov
3-(Phosphonomethyl)phenylalanine NMDA Receptor ~5 µM nih.gov

This table presents data for related phenylalanine derivatives, as specific data for this compound is not available.

Research into Receptor Binding and Ligand-Target Recognition

Specific research on the receptor binding profile of this compound is not currently available. However, the modification of phenylalanine residues is a common strategy to alter receptor affinity and selectivity. For example, the incorporation of indoylated phenylalanine residues into a tetrapeptide scaffold has been used to generate selective antagonists for the melanocortin-4 receptor (MC4R) over the melanocortin-3 receptor (MC3R). nih.gov Similarly, a series of substituted (phosphonomethyl)phenylalanines were synthesized to investigate the preferred antagonist binding state of the NMDA receptor. nih.gov The 2-methylphenyl group in this compound could play a significant role in receptor recognition by influencing the conformation of the peptide and its interaction with the binding pocket.

Exploration in Quorum Sensing Inhibitor Development via Phenylalanine Derivatives

There are no specific studies on the use of this compound as a quorum sensing inhibitor. However, phenylalanine derivatives are recognized for their potential in this area. chemimpex.comnih.gov Quorum sensing is a bacterial communication system that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial strategies. nih.gov Research has shown that novel phenylalanine derivatives bearing a hydroxamic acid moiety can act as potent quorum sensing inhibitors. chemimpex.comnih.gov Furthermore, Fmoc-phenylalanine itself has demonstrated antibacterial and anti-biofilm activity against several clinically relevant bacteria. nih.govsigmaaldrich.com This suggests that the core structure of phenylalanine is a promising scaffold for the development of new agents that can interfere with bacterial communication. chemimpex.comnih.gov

Development of Peptide-Based Probes for Cellular Processes and Chromatin Organization

The use of this compound in the development of peptide-based probes for cellular processes or chromatin organization has not been specifically reported. However, the incorporation of unnatural amino acids into peptides is a powerful tool for creating probes to study biological systems. chemimpex.comnih.gov These modified peptides can be used to investigate protein conformational changes and to gain mechanistic insights into chromatin-related pathways. chemimpex.comnih.gov For example, the genetic incorporation of unnatural amino acids allows for the site-specific introduction of chemical probes into proteins, which can be used to study chromatin dynamics in living cells. chemimpex.com Histone peptides containing unnatural amino acids are also synthesized to study the effects of post-translational modifications on chromatin structure and function. nih.gov

Compound Information

Table 2: List of Compounds Mentioned

Compound Name
This compound
Fmoc-4-amino-D-phenylalanine
4-[difluoro(phosphono)methyl]phenylalanine
3-(Phosphonomethyl)phenylalanine
Indoylated Phenylalanine
Phenylalanine derivatives with hydroxamic acid

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of complex, non-canonical amino acids is a continuing area of chemical innovation. Future research will likely focus on developing more efficient, scalable, and stereoselective synthetic routes for Fmoc-4-(2-methylphenyl)-D-phenylalanine and its derivatives.

Advanced Synthetic Methods: Current strategies often involve multi-step processes. Research into novel cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could provide more direct routes to construct the biaryl side chain on a phenylalanine scaffold. Furthermore, developing chemo-enzymatic methods could offer improved stereocontrol and greener reaction conditions. The use of temporary protecting groups on resins, such as the 2-chlorotrityl chloride (2-CTC) resin, presents a viable strategy for synthesizing N-alkylated or other modified versions of the amino acid with high yield and purity. nih.gov

Derivatization for Combinatorial Chemistry: The core structure of 4-(2-methylphenyl)-D-phenylalanine is ripe for derivatization to create libraries of novel building blocks for drug discovery. Future work could explore modifications on the phenyl rings, such as introducing fluorine atoms, cyano groups, or nitro groups, to modulate the electronic and steric properties of the side chain. medchemexpress.combeilstein-journals.orgpeptide.com Such derivatives could be used in combinatorial chemistry to rapidly generate and screen peptide libraries for enhanced biological activity. chemimpex.com For instance, the cyano group in a derivative like Fmoc-D-Phe(4-CN)-OH can be chemically converted into an aminomethyl or amidino group after its incorporation into a peptide, expanding its functional diversity. peptide.com

Table 1: Potential Derivatization Strategies and Their Rationale
Modification TypeExample MoietyRationale for DerivatizationPotential Impact
Ring SubstitutionFluoro (-F), Cyano (-CN)Modulate electronic properties, hydrophobicity, and metabolic stability. beilstein-journals.orgpeptide.comEnhanced receptor binding, improved pharmacokinetic profile.
Backbone ModificationN-methylation (-CH₃ on amide)Increase proteolytic resistance and cell permeability. nih.govImproved bioavailability and in vivo half-life.
Side Chain ExtensionAminomethyl (-CH₂NH₂)Introduce new reactive handles for bioconjugation or alter charge. peptide.comchemimpex.comEnables attachment of drugs or imaging agents; modulates solubility.

Expanding the Scope of Peptide and Peptidomimetic Applications

The incorporation of unnatural amino acids is a proven strategy for creating peptides and peptidomimetics with improved therapeutic properties. nih.govnih.gov The distinct stereochemistry and bulky side chain of this compound make it particularly valuable.

Enhanced Proteolytic Stability: Peptides containing D-amino acids are known to be more resistant to degradation by proteases, which typically recognize L-amino acids. chemimpex.com This is a critical advantage for developing peptide-based drugs. Future studies will involve incorporating this amino acid into known bioactive peptide sequences to prolong their half-life in vivo.

Receptor-Specific Peptidomimetics: The 2-methylphenyl moiety provides a unique three-dimensional structure that can be exploited to design peptidomimetics with high affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. chemimpex.comchemimpex.com By replacing a natural phenylalanine or tyrosine residue with this analogue, researchers can fine-tune peptide conformation to optimize receptor engagement and potentially switch from agonist to antagonist activity. The nonpeptidic nature of such peptidomimetics can overcome many of the therapeutic limitations of natural peptides. nih.gov

Targeting Protein-Protein Interactions (PPIs): The extended, rigid-yet-flexible nature of the biaryl side chain is ideal for designing molecules that can disrupt challenging protein-protein interactions, which are often characterized by large, flat interfaces. This makes it a promising scaffold for developing new therapeutics in areas like oncology.

Computational Modeling and Simulation for Rational Design and Prediction of Properties

Computational tools are indispensable for predicting the structural and functional consequences of incorporating a novel amino acid into a peptide sequence, thereby accelerating the design process.

Molecular Dynamics (MD) Simulations: All-atom MD simulations can be employed to study how the 4-(2-methylphenyl)-D-phenylalanine residue influences peptide folding, conformation, and dynamics. researchgate.netnih.gov These simulations can predict the stability of secondary structures like α-helices or β-sheets and model the self-assembly of peptides into larger nanostructures. nih.govmdpi.com For example, simulations can reveal how the orientation of the bulky side chain affects interactions with solvent or a receptor binding pocket. synthical.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying interactions at the highest level of detail, such as within an enzyme's active site, hybrid QM/MM methods can be used. These approaches would allow researchers to model electronic effects, such as π-π stacking interactions involving the biaryl side chain, with high accuracy. This is crucial for rationally designing potent enzyme inhibitors or high-affinity receptor ligands.

Predictive Modeling of Self-Assembly: Coarse-grained MD simulations can model the self-organization of peptides containing this amino acid over longer timescales and larger system sizes. synthical.com This is particularly relevant for predicting how these molecules might form nanomaterials, as the hydrophobic and aromatic nature of both the Fmoc group and the side chain are strong drivers of self-assembly. rsc.orgacs.org

Table 2: Application of Computational Methods in Research
Computational MethodPrimary ApplicationKey Insights GainedRelevant Findings for Analogs
Molecular Dynamics (MD)Predicting peptide conformation and dynamics.Peptide stability, folding pathways, solvent interactions.Simulations show that phenylalanine residues are critical for aggregation and fibril formation in peptides. researchgate.netmdpi.com
Coarse-Grained (CG) MDSimulating large-scale self-assembly.Formation of micelles, fibrils, and hydrogels.CG-MD studies on YFYF and FYFY tetrapeptides reveal how sequence and solvent polarity affect supramolecular structures. synthical.com
QM/MMModeling enzyme-ligand or receptor-ligand interactions.Binding energies, reaction mechanisms, electronic interactions.High-level calculations can elucidate the role of specific non-covalent interactions, such as π-π stacking. acs.org

Integration into Advanced Functional Biomaterials and Nanomaterials

The self-assembly of Fmoc-amino acids into ordered nanostructures is a well-established phenomenon, leading to the formation of hydrogels, nanofibers, and nanotubes with significant potential in biomedicine. rsc.orgbeilstein-journals.org The unique structure of this compound could yield novel materials with tailored properties.

Self-Assembling Hydrogels for Drug Delivery: The inherent hydrophobicity and π-stacking capability of the Fmoc group, combined with the large aromatic surface of the 4-(2-methylphenyl) side chain, would likely drive strong self-assembly behavior. acs.orgnih.gov This could lead to the formation of robust hydrogels at low concentrations. These gels could serve as biocompatible scaffolds for the controlled release of encapsulated therapeutic agents. rsc.org The D-amino acid configuration would also make the resulting material resistant to enzymatic degradation, ensuring slower, more sustained release profiles. rsc.org

Bio-inspired Nanofibers and Scaffolds: Fmoc-dipeptides, particularly those containing phenylalanine, are famous for their ability to form well-defined nanofibers and nanotubes. nih.govresearchgate.net By pairing this compound with other amino acids, researchers could create a new generation of self-assembling peptides that form scaffolds for tissue engineering. The methyl group on the side chain could be used to fine-tune the packing and morphology of these nanostructures, influencing their mechanical properties and interactions with cells.

Functionalized Surfaces and Bionics: The self-assembly process of Fmoc-amino acids is sensitive to surface properties. rsc.org Peptides containing this building block could be used to create functional coatings on medical implants or biosensor surfaces. The interaction of the biaryl side chain with different substrates could be exploited to control the orientation and density of the peptide layer, creating interfaces with specific biological or electronic properties.

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound NameAbbreviation / Trivial Name
This compound-
N-fluorenylmethoxycarbonylFmoc
Fmoc-D-phenylalanineFmoc-D-Phe-OH
Fmoc-4-methyl-L-phenylalanineFmoc-L-Phe(4-Me)-OH
2-chlorotrityl chloride2-CTC
Fmoc-D-Phe(4-CN)-OHN-Fmoc-4-cyano-D-phenylalanine
TyrosineTyr / Y
PhenylalaninePhe / F

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-4-(2-methylphenyl)-D-phenylalanine using solid-phase peptide synthesis (SPPS)?

  • Methodology :

  • Resin Swelling : Use preloaded Fmoc-protected Wang resin (e.g., Fmoc-D-Phe-Wang) and swell in dimethylformamide (DMF) for 20 minutes .
  • Fmoc Deprotection : Treat with 30% piperidine in DMF (2 × 20 min) under orbital shaking, followed by DMF and dichloromethane (DCM) rinses .
  • Coupling : Activate 3 equivalents of this compound with coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF for 30–60 minutes. Repeat coupling to ensure >95% yield .
  • Cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups .

Q. How can researchers optimize purification of this compound-containing peptides?

  • Methodology :

  • Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for separation. Adjust pH to basic conditions (0.1% NH4OH) to reduce aggregation .
  • Solubility Considerations : Pre-dissolve crude peptides in DMSO or DMF if aqueous solubility is low, as seen in structurally similar halogenated analogs .

Q. What analytical techniques validate the identity and purity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. For example, tripeptides with D-isomers show distinct mass profiles vs. L-forms .
  • HPLC Purity Analysis : Use UV detection at 254 nm; purity >95% is achievable with optimized gradients .
  • Chiral HPLC : Resolve enantiomeric impurities (e.g., trace L-isomers) using chiral stationary phases, critical for D-amino acid derivatives .

Advanced Research Questions

Q. How does the D-configuration of this compound influence peptide stability and bioactivity?

  • Experimental Design :

  • Enzymatic Stability Assays : Compare degradation rates of D- vs. L-isomer-containing peptides in serum or protease-rich buffers. D-isomers resist enzymatic cleavage due to stereochemical mismatch .
  • Pharmacokinetic Profiling : Monitor plasma half-life (e.g., via LC-MS) in animal models. PEGylated conjugates of D-amino acids show extended circulation (e.g., t1/2 = 33.68 h vs. 7.67 h for non-PEGylated forms) .

Q. What strategies mitigate solubility challenges during peptide synthesis with this hydrophobic derivative?

  • Methodology :

  • Co-Solvent Systems : Use DMF:DMSO (1:1) or tert-butanol/water mixtures to enhance solubility during coupling .
  • Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to improve reaction efficiency for sterically hindered residues .

Q. How can researchers resolve contradictions in reactivity data for halogenated vs. alkyl-substituted phenylalanine derivatives?

  • Data Analysis Framework :

  • Side-by-Side Kinetic Studies : Compare coupling rates of this compound with halogenated analogs (e.g., 4-Cl or 4-F) under identical conditions. Steric effects from methyl groups may slow coupling vs. electron-withdrawing halogens .
  • Computational Modeling : Use DFT calculations to assess steric/electronic effects on activation energy, as demonstrated for fluorinated phenylalanine derivatives .

Methodological Notes

  • Storage : Lyophilized peptides should be stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .
  • Safety : Use fume hoods for TFA handling; methyl and aromatic groups pose no acute toxicity but may irritate mucous membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.